molecular formula C10H20O2 B8344565 Butanoic acid, 3-methyl-2-(1-methylethyl), ethyl ester

Butanoic acid, 3-methyl-2-(1-methylethyl), ethyl ester

Cat. No. B8344565
M. Wt: 172.26 g/mol
InChI Key: GNBAFGHDBAZUPW-UHFFFAOYSA-N
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Patent
US04276225

Procedure details

16.9 g (0.069 mol) of diisopropyl-malonic acid diethyl ester (prepared according to J. Chem. Soc., 1931, page 2,336), 25 ml of 1-oxo-1-methyl-phospholine, 4.5 g of sodium chloride and 3.2 g of water were heated to 160°-170° C. for 14 hours. After cooling, the mixture was diluted with 200 ml of water and extracted by shaking four times with a total of 200 ml of petroleum ether and the petroleum ether phase was washed twice with 50 ml of water each time and dried with sodium sulphate. After distilling off the petroleum ether under normal pressure, the crude product was fractionally distilled in vacuo. 8.1 g (68% of theory) of diisopropylacetic acid ethyl ester of boiling point 70°-72°/22 mm Hg were obtained (refractive index nD22 =1.4160).
Name
diisopropyl-malonic acid diethyl ester
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])C(OCC)=O)[CH3:2].O=P1(C)CCC=C1.[Cl-].[Na+]>O>[CH2:1]([O:3][C:4](=[O:17])[CH:5]([CH:14]([CH3:16])[CH3:15])[CH:11]([CH3:12])[CH3:13])[CH3:2] |f:2.3|

Inputs

Step One
Name
diisopropyl-malonic acid diethyl ester
Quantity
16.9 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C(C)C)C(C)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P1(C=CCC1)C
Name
Quantity
4.5 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
3.2 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking four times with a total of 200 ml of petroleum ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
the petroleum ether phase was washed twice with 50 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the petroleum ether under normal pressure
DISTILLATION
Type
DISTILLATION
Details
the crude product was fractionally distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)C)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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